2-(2-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
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Overview
Description
2-(2-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a useful research compound. Its molecular formula is C22H15N5O2 and its molecular weight is 381.395. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- El-Hashash et al. (2012) synthesized 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives to study their antimicrobial activity. The study aimed to analyze these new compounds for their potential against various microbes (El-Hashash et al., 2012).
- Sridhara et al. (2010) designed and synthesized a series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives. These compounds were characterized and screened for antimicrobial activities against various bacteria and fungi strains (Sridhara et al., 2010).
Spectral Characterization and Synthesis
- Mahmoud et al. (2012) prepared various derivatives like 1,2,4-Triazol-3-yl, 1,3,4-oxadiazol-2-yl, 1,3-dioxoisoindolin-2-yl, and others from 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide. These compounds were characterized by their spectral data (Mahmoud et al., 2012).
Antiviral Activity
- Pandey et al. (2008) studied the antiviral activity of 2,3‐Disubstituted Quinazolones against Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I) both in vitro and in vivo. This research highlights the potential of such compounds in antiviral applications (Pandey et al., 2008).
Analgesic and Anti-Inflammatory Activities
- Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring and evaluated them for analgesic and anti-inflammatory activities. This study provides insights into the potential therapeutic applications of these compounds (Dewangan et al., 2016).
Mechanism of Action
Target of Action
F3398-0616, also known as 2-(2-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one, primarily targets the proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is a secreted protease that degrades the low-density lipoprotein receptor (LDLR), a crucial receptor involved in the regulation of cholesterol levels in the body .
Mode of Action
F3398-0616 is a novel, orally administered macrocyclic peptide that binds to PCSK9 and inhibits the interaction of PCSK9 with LDLR . By preventing PCSK9 from binding to LDLR, F3398-0616 allows LDLR to continue its role in removing low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby decreasing plasma levels of LDL-C .
Biochemical Pathways
The primary biochemical pathway affected by F3398-0616 is the LDLR pathway. By inhibiting PCSK9, F3398-0616 prevents this degradation, allowing more LDLRs to remain active and remove LDL-C from the bloodstream .
Pharmacokinetics
No deaths, serious adverse events, or clinically meaningful trends in laboratory safety tests, vital signs, or ECGs have been reported as a function of study intervention .
Result of Action
The primary result of F3398-0616’s action is a decrease in plasma levels of LDL-C . This reduction in LDL-C is comparable to that provided by injectable PCSK9 inhibitors . Lowering LDL-C levels is beneficial as elevated LDL-C is a well-established risk factor for atherosclerotic cardiovascular disease (ASCVD) .
Action Environment
The action of F3398-0616, like all drugs, can be influenced by various environmental factors.
Properties
IUPAC Name |
2-(2-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c1-14-6-2-5-9-18(14)27-22(28)17-8-4-3-7-16(17)19(25-27)21-24-20(26-29-21)15-10-12-23-13-11-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMGPZJJQGGKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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